

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate structure elucidation

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Compound of Interest

Compound Name: (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

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An In-Depth Technical Guide to the Structure Elucidation of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Abstract

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a cornerstone of modern asymmetric synthesis, serving as a critical chiral auxiliary and a precursor for developing enantiomerically pure catalysts and pharmaceutical agents.[1][2] Its efficacy is intrinsically linked to its precise three-dimensional structure. This guide provides a comprehensive, multi-technique approach to the complete structural and stereochemical elucidation of this pivotal compound. We will delve into the causality behind the selection of analytical methods, present field-proven protocols, and synthesize the data to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated understanding of this molecule's architecture.

Foundational Principles: From Racemate to Diastereomeric Salt

The journey to elucidating the structure of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate begins with understanding its synthesis. The starting material is typically a racemic mixture of trans-1,2-diaminocyclohexane, containing both (1R,2R) and (1S,2S) enantiomers. The key step

is a classical resolution, where a chiral resolving agent—in this case, the naturally derived and enantiomerically pure D-(-)-tartaric acid—is introduced.

The acid reacts with both enantiomers of the diamine to form a pair of diastereomeric salts:

- (1S,2S)-1,2-Diaminocyclohexane D-tartrate
- (1R,2R)-1,2-Diaminocyclohexane D-tartrate

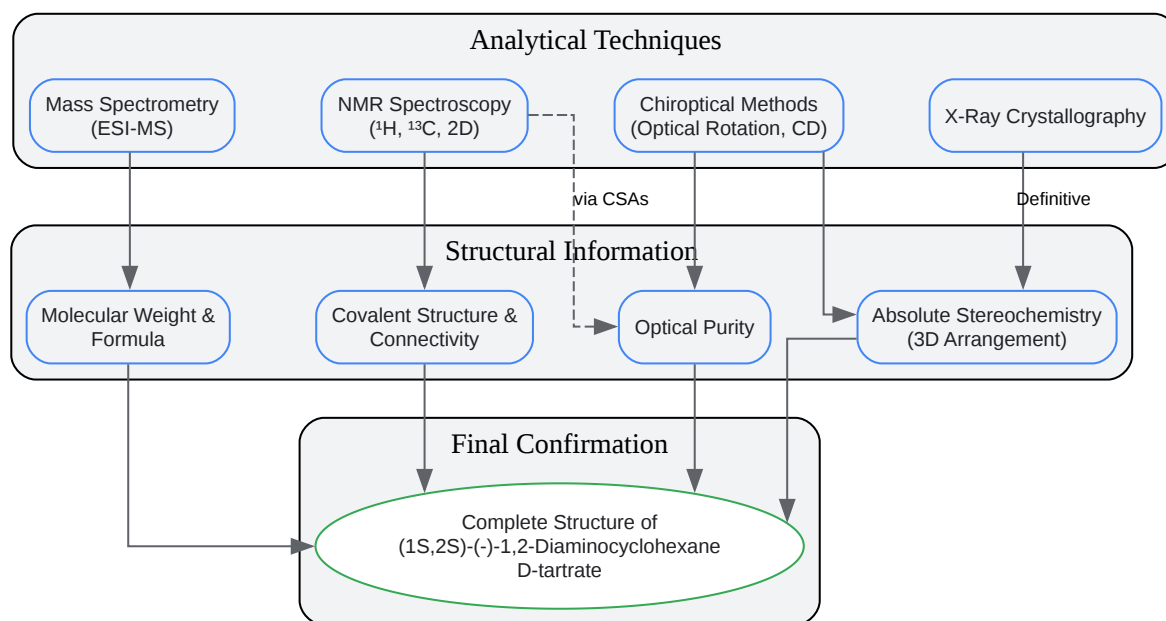
These diastereomers possess different physical properties, most notably solubility.^[3] This difference allows for the selective crystallization of the less soluble (1S,2S)-diamine salt, effectively separating it from its (1R,2R) counterpart.^{[4][5]} This process is foundational, as the known absolute stereochemistry of D-tartaric acid becomes the internal reference point for confirming the stereochemistry of the diamine.

Table 1: Core Physicochemical Properties

| Property | Value | Source |
|--|---|--------|
| Molecular Formula | C ₁₀ H ₂₀ N ₂ O ₆ | [6][7] |
| Molecular Weight | 264.28 g/mol | [2][6] |
| Appearance | White or off-white crystalline powder | [2] |
| Melting Point | ~284 °C (decomposes) | [2] |
| Optical Rotation [α] ²⁰ /D | -11° to -16° (c=2.5 in H ₂ O) | [2] |

A Multi-Technique Strategy for Unambiguous Elucidation

No single analytical technique can provide a complete structural picture. A robust elucidation relies on the convergence of data from multiple orthogonal methods. Each technique provides a specific piece of the puzzle, and together they create a self-validating system that confirms connectivity, stoichiometry, and absolute stereochemistry.



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Caption: Convergent workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the primary tool for determining the covalent structure and confirming the 1:1 stoichiometric ratio of the diamine and tartrate moieties.[8]

Expertise & Causality: We employ a suite of NMR experiments. ^1H and ^{13}C NMR provide direct observation of the hydrogen and carbon environments, while 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map the connectivity of the entire structure.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of Deuterium Oxide (D_2O). The use of D_2O is crucial as it readily dissolves the salt and exchanges with the labile N-H and O-H protons, simplifying the spectrum.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width covering 0-10 ppm.
 - Integrate all signals carefully. The ratio of the total integration for the diaminocyclohexane protons to the tartrate protons should be 14:2 (or a normalized 7:1), confirming the 1:1 salt composition.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Parameters: 512-1024 scans, relaxation delay of 2-3 seconds.
- 2D NMR Acquisition (Optional but Recommended):
 - Acquire a standard gCOSY and gHSQC experiment to confirm H-H and C-H correlations.

Data Interpretation

- 1H NMR: Expect to see a set of complex multiplets in the aliphatic region (~1.2-3.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. A sharp singlet or AX system around 4.4 ppm corresponds to the two equivalent methine protons (CH-OH) of the D-tartrate moiety.
- ^{13}C NMR: Expect distinct signals for the cyclohexane carbons and two signals for the tartrate carbons (one for the carboxylate and one for the hydroxyl-bearing methine).

- 2D NMR: The COSY spectrum will show correlations between adjacent protons on the cyclohexane ring, confirming its structure. The HSQC will link each proton signal to its directly attached carbon, allowing for unambiguous assignment.

Table 2: Representative NMR Chemical Shifts (in D₂O)

| Moiety | Atom | Expected ¹ H Shift (ppm) | Expected ¹³ C Shift (ppm) |
|--------------------|-------------------------|-------------------------------------|--------------------------------------|
| Diaminocyclohexane | CH-NH ₂ (x2) | ~3.0 - 3.5 | ~55 - 60 |
| Diaminocyclohexane | CH ₂ (x4) | ~1.2 - 2.2 | ~24 - 35 |
| D-Tartrate | CH-OH (x2) | ~4.4 | ~73 - 76 |
| D-Tartrate | COO ⁻ (x2) | - | ~175 - 180 |

Note: Exact shifts can vary based on concentration and spectrometer frequency.

Mass Spectrometry (MS): Confirming Mass and Formula

MS provides irrefutable evidence of the molecular weights of the constituent ions, thereby confirming their elemental compositions.

Expertise & Causality: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique ideal for analyzing salts, as it allows for the gentle transfer of the pre-formed ions from solution into the gas phase. We expect to observe the protonated diamine and the deprotonated tartrate.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol/water (50:50).

- Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
- Acquisition (Positive Ion Mode):
 - Infuse the sample at a low flow rate (5-10 $\mu\text{L}/\text{min}$).
 - Scan for m/z values to detect the $[\text{M}+\text{H}]^+$ ion of the diaminocyclohexane.
- Acquisition (Negative Ion Mode):
 - Switch the instrument polarity.
 - Scan for m/z values to detect the $[\text{M}-\text{H}]^-$ ion of the tartaric acid.

Table 3: Expected Ions in High-Resolution ESI-MS

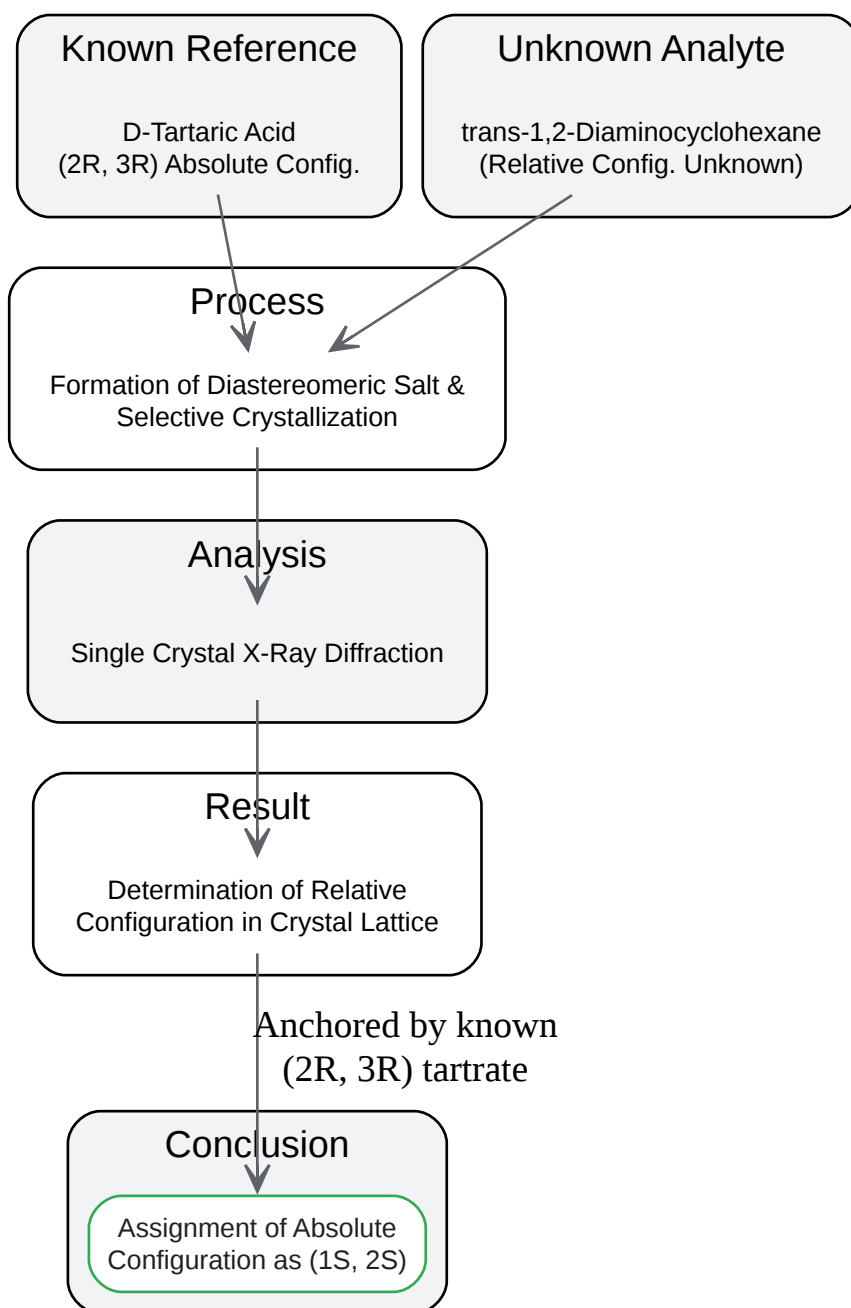
| Ion | Formula | Calculated m/z | Observed in Mode |
|----------------------------------|---|------------------|------------------|
| $[\text{DACH} + \text{H}]^+$ | $[\text{C}_6\text{H}_{15}\text{N}_2]^+$ | 115.1230 | Positive |
| $[\text{Tartrate} - \text{H}]^-$ | $[\text{C}_4\text{H}_5\text{O}_6]^-$ | 149.0092 | Negative |

DACH = 1,2-Diaminocyclohexane

X-Ray Crystallography: The Definitive Stereochemical Proof

While NMR and MS confirm connectivity, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.^[9]

Expertise & Causality: This is the gold-standard technique for absolute configuration determination. By successfully growing a single crystal and analyzing its diffraction pattern, we can directly observe the spatial arrangement of every atom. The known (2R,3R) configuration of the D-tartrate anion acts as an internal reference. By determining the relative configuration of the diaminocyclohexane cation with respect to the tartrate, we can definitively assign its absolute configuration as (1S,2S).^[5]



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Caption: Logic of absolute configuration assignment via crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in water or a water/alcohol mixture) at a constant temperature is a common

starting point.

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. A complete dataset of diffraction intensities is collected as the crystal is rotated.
- **Structure Solution & Refinement:** The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding a final, precise 3D structure.

Chiroptical Methods: Confirmation of Bulk Enantiopurity

Optical rotation and circular dichroism (CD) are bulk techniques that confirm the macroscopic stereochemical identity and purity of the material.

Expertise & Causality: While crystallography analyzes a single crystal, these methods confirm that the bulk powder possesses the expected chiroptical properties. The specific rotation is a fundamental physical constant for a chiral molecule under defined conditions.^[2] CD spectroscopy provides a more detailed fingerprint of the chiral centers, as it measures the differential absorption of left and right circularly polarized light.^{[10][11]}

Experimental Protocol: Polarimetry and CD

- **Optical Rotation Measurement:**
 - Accurately prepare a solution of the compound at a known concentration (e.g., 2.5 g per 100 mL of water).
 - Use a polarimeter with a sodium D-line lamp (589 nm).
 - Measure the observed rotation and calculate the specific rotation using the formula: $[\alpha] = \alpha / (l * c)$.
 - The value should fall within the accepted range (e.g., -11° to -16°).^[2]

- Circular Dichroism Spectroscopy:
 - Prepare a dilute solution in a suitable solvent (e.g., water).
 - Acquire a CD spectrum, typically from 190 to 300 nm.
 - The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a stereochemical fingerprint that can be compared to a reference or used for quality control.^[12]

Conclusion: A Synthesis of Evidence

The complete and unambiguous structural elucidation of **(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate** is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. NMR spectroscopy maps the covalent framework and confirms stoichiometry. Mass spectrometry validates the molecular formula of the constituent ions. Chiroptical methods verify the bulk enantiopurity. Finally, single-crystal X-ray crystallography provides the ultimate, definitive proof of the absolute three-dimensional arrangement of atoms in space. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity required for its application in high-stakes fields like pharmaceutical development and asymmetric catalysis.

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